3-Oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The piperazine derivative and acrylonitrile.
Reaction Conditions: The piperazine derivative is reacted with acrylonitrile under basic conditions to introduce the nitrile group, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]propanenitrile typically involves multiple steps:
-
Formation of the Phenylcyclobutyl Acetyl Intermediate
Starting Materials: Phenylcyclobutane and acetic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst such as sulfuric acid to form the phenylcyclobutyl acetyl intermediate.
-
Piperazine Derivative Formation
Starting Materials: The phenylcyclobutyl acetyl intermediate and piperazine.
Reaction Conditions: The intermediate is reacted with piperazine in the presence of a base like sodium hydroxide to form the piperazine derivative.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcyclobutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of phenylcyclobutyl ketones or carboxylic acids.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, 3-Oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]propanenitrile is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and reactions are of interest for developing efficient manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the phenylcyclobutyl group may enhance binding affinity and specificity.
Molecular Targets and Pathways
Neurotransmitter Receptors: The compound may act on serotonin or dopamine receptors, influencing neurotransmission.
Enzymes: It could inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]butanenitrile: Similar structure with a butanenitrile group instead of propanenitrile.
3-Oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]pentanenitrile: Contains a pentanenitrile group, offering different chemical properties.
Uniqueness
3-Oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-oxo-3-[4-[2-(3-phenylcyclobutyl)acetyl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-7-6-18(23)21-8-10-22(11-9-21)19(24)14-15-12-17(13-15)16-4-2-1-3-5-16/h1-5,15,17H,6,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHKVWHDXLZZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC#N)C(=O)CC2CC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.